molecular formula C14H25N3O5Si B13431689 3-O-Acetyl-1,6-anhydro-2-Azido-2-deoxy-4TBDMS-beta-D-glucopyranose

3-O-Acetyl-1,6-anhydro-2-Azido-2-deoxy-4TBDMS-beta-D-glucopyranose

Cat. No.: B13431689
M. Wt: 343.45 g/mol
InChI Key: NMSRSKBJEMUHOM-SYLRKERUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-O-Acetyl-1,6-anhydro-2-Azido-2-deoxy-4TBDMS-beta-D-glucopyranose is a complex organic compound with the molecular formula C14H25N3O5Si and a molecular weight of 343.46 . This compound is notable for its unique structure, which includes an azido group, an acetyl group, and a TBDMS (tert-butyldimethylsilyl) protecting group. It is primarily used in synthetic organic chemistry and has applications in various scientific research fields.

Preparation Methods

The synthesis of 3-O-Acetyl-1,6-anhydro-2-Azido-2-deoxy-4TBDMS-beta-D-glucopyranose typically involves multiple steps. One common method starts with the precursor 1,6-anhydro-2-azido-2-deoxy-beta-D-glucopyranose. The synthetic route includes the following steps :

    Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole to form the TBDMS-protected intermediate.

    Acetylation: The protected intermediate is then acetylated using acetic anhydride and pyridine to introduce the acetyl group at the 3-O position.

    Purification: The final product is purified using column chromatography to obtain this compound in high yield.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

3-O-Acetyl-1,6-anhydro-2-Azido-2-deoxy-4TBDMS-beta-D-glucopyranose undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acetic anhydride, pyridine, TBDMS-Cl, imidazole, hydrogen gas, palladium catalysts, and TBAF. Major products formed from these reactions include amines, deprotected sugars, and various substituted derivatives.

Scientific Research Applications

3-O-Acetyl-1,6-anhydro-2-Azido-2-deoxy-4TBDMS-beta-D-glucopyranose has several scientific research applications :

    Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycosylated molecules.

    Biology: The compound is employed in the study of glycosylation processes and the development of glycan-based probes.

    Industry: The compound is used in the production of specialty chemicals and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of 3-O-Acetyl-1,6-anhydro-2-Azido-2-deoxy-4TBDMS-beta-D-glucopyranose involves its ability to participate in glycosylation reactions. The azido group can be converted to an amine, which can then form glycosidic bonds with other sugar molecules or glycosylated proteins . This process is facilitated by the presence of the acetyl and TBDMS protecting groups, which enhance the compound’s stability and reactivity.

Comparison with Similar Compounds

3-O-Acetyl-1,6-anhydro-2-Azido-2-deoxy-4TBDMS-beta-D-glucopyranose can be compared with other similar compounds, such as :

    1,6-Anhydro-2-azido-2-deoxy-beta-D-glucopyranose: Lacks the acetyl and TBDMS protecting groups, making it less stable and less reactive.

    1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose: Contains multiple acetyl groups, which can affect its solubility and reactivity.

    2-Azido-2-deoxy-3,4,6-tri-O-acetyl-D-galactopyranose: Similar structure but with different sugar moiety, leading to different reactivity and applications.

The uniqueness of this compound lies in its combination of the azido group, acetyl group, and TBDMS protecting group, which together enhance its stability, reactivity, and versatility in various chemical and biological applications.

Properties

Molecular Formula

C14H25N3O5Si

Molecular Weight

343.45 g/mol

IUPAC Name

[(1R,2S,3R,4R,5R)-4-azido-2-[tert-butyl(dimethyl)silyl]oxy-6,8-dioxabicyclo[3.2.1]octan-3-yl] acetate

InChI

InChI=1S/C14H25N3O5Si/c1-8(18)20-12-10(16-17-15)13-19-7-9(21-13)11(12)22-23(5,6)14(2,3)4/h9-13H,7H2,1-6H3/t9-,10-,11-,12-,13-/m1/s1

InChI Key

NMSRSKBJEMUHOM-SYLRKERUSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@H]([C@@H]2OC[C@H]([C@H]1O[Si](C)(C)C(C)(C)C)O2)N=[N+]=[N-]

Canonical SMILES

CC(=O)OC1C(C2OCC(C1O[Si](C)(C)C(C)(C)C)O2)N=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.